molecular formula C15H16N2O B1217532 1H-Indole, 3-(2-butyl-5-oxazolyl)- CAS No. 93773-63-8

1H-Indole, 3-(2-butyl-5-oxazolyl)-

Cat. No. B1217532
CAS RN: 93773-63-8
M. Wt: 240.3 g/mol
InChI Key: KDXRUFFDZPXAHQ-UHFFFAOYSA-N
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Description

“1H-Indole, 3-(2-butyl-5-oxazolyl)-” is a compound that has been studied for its potential biological applications . It belongs to a class of compounds known as indoles, which are aromatic heterocyclic organic compounds. Indoles have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of indole derivatives, including “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, involves various chemical reactions. For instance, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives was synthesized and evaluated as new class of non-competitive α-glucosidase inhibitors . Another study reported the synthesis of a series of novel indole 3-substituted-[1,2,4]triazole derivatives .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 3-(2-butyl-5-oxazolyl)-” consists of an indole moiety, which is a benzopyrrole, containing a benzenoid nucleus and a pyrrole ring . The compound has a molecular mass of 240.300 g·mol −1 .


Chemical Reactions Analysis

Indole derivatives, including “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, these compounds have been involved in reactions leading to the synthesis of various scaffolds of indole for screening different pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 3-(2-butyl-5-oxazolyl)-” include a molecular mass of 240.300 g·mol −1, a heat of formation of 66.3 ± 16.7 kJ·mol −1, and a dipole moment of 3.53 ± 1.08 D .

Safety And Hazards

While specific safety data for “1H-Indole, 3-(2-butyl-5-oxazolyl)-” was not found in the search results, it’s important to handle all chemicals with care. For instance, indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1H-Indole, 3-(2-butyl-5-oxazolyl)-” could involve further exploration of its potential biological activities. For example, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, which includes “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, was selected in an α-glucosidase inhibition assay, leading to the discovery of a new chemotype for developing novel drugs against type 2 diabetes .

properties

IUPAC Name

2-butyl-5-(1H-indol-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-3-8-15-17-10-14(18-15)12-9-16-13-7-5-4-6-11(12)13/h4-7,9-10,16H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXRUFFDZPXAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918126
Record name 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(2-butyl-5-oxazolyl)-

CAS RN

93773-63-8
Record name WS 30581B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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